molecular formula C14H17N3O2 B11732952 methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate

methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate

Cat. No.: B11732952
M. Wt: 259.30 g/mol
InChI Key: HZXLOKAWBQHMMQ-UHFFFAOYSA-N
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Description

Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate is an organic compound that belongs to the class of benzoates This compound features a benzoate ester functional group attached to a pyrazole ring through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methyl iodide to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates or pyrazoles.

Scientific Research Applications

Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester group may also play a role in modulating the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the pyrazole ring.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but different functional groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole: Another pyrazole derivative with distinct substituents.

Uniqueness

Methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate is unique due to its combination of a benzoate ester and a pyrazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoate

InChI

InChI=1S/C14H17N3O2/c1-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19-2/h3-8,15H,9-10H2,1-2H3

InChI Key

HZXLOKAWBQHMMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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